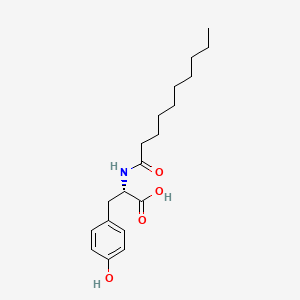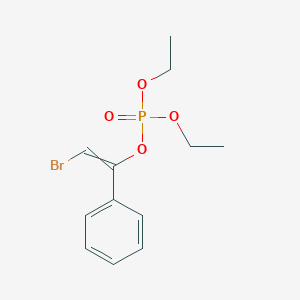
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the oxime and methylcarbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Benzo(4,5)cyclohepta(1,2-b)thiophen-10-one, 4,9-dihydro-4-(1-methyl-4-piperidinylidene): This compound shares a similar core structure but differs in functional groups.
Benzo(4,5)cyclohepta(1,2-b)fluorene: Another structurally related compound with different applications.
Uniqueness
What sets 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one, 10,11-dihydro-, O-(methylcarbamoyl)oxime apart is its potent inhibitory activity against specific kinases, making it a valuable candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
31719-68-3 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
[(Z)-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C16H15N3O2/c1-17-16(20)21-19-15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10H,8-9H2,1H3,(H,17,20)/b19-15- |
InChI-Schlüssel |
FOMASEJNMWIVAC-CYVLTUHYSA-N |
Isomerische SMILES |
CNC(=O)O/N=C/1\C2=C(CCC3=CC=CC=C31)N=CC=C2 |
Kanonische SMILES |
CNC(=O)ON=C1C2=C(CCC3=CC=CC=C31)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


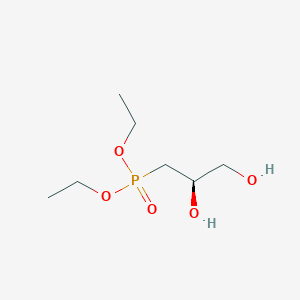
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
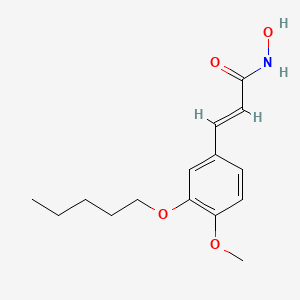

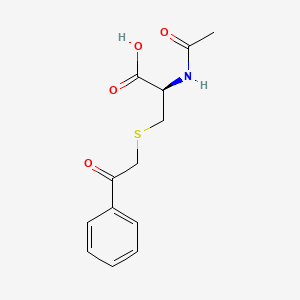
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

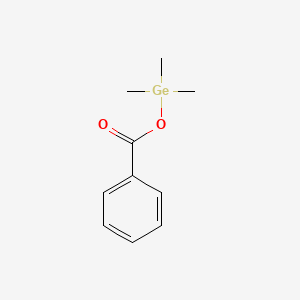
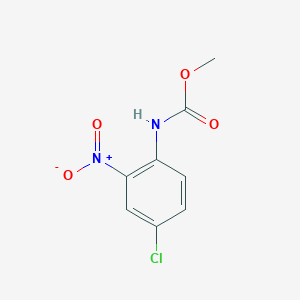
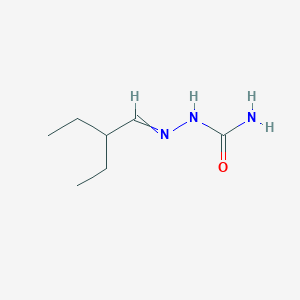
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
